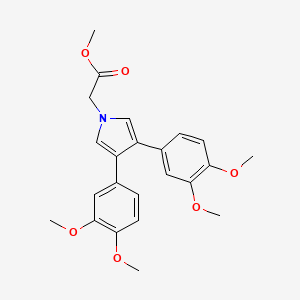

methyl 2-(3,4-bis(3,4-dimethoxyphenyl)-1H-pyrrol-1-yl)acetate

Description

Properties

Molecular Formula |

C23H25NO6 |

|---|---|

Molecular Weight |

411.4 g/mol |

IUPAC Name |

methyl 2-[3,4-bis(3,4-dimethoxyphenyl)pyrrol-1-yl]acetate |

InChI |

InChI=1S/C23H25NO6/c1-26-19-8-6-15(10-21(19)28-3)17-12-24(14-23(25)30-5)13-18(17)16-7-9-20(27-2)22(11-16)29-4/h6-13H,14H2,1-5H3 |

InChI Key |

PYEFZYKCBVEZET-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CN(C=C2C3=CC(=C(C=C3)OC)OC)CC(=O)OC)OC |

Origin of Product |

United States |

Preparation Methods

Paal-Knorr Pyrrole Synthesis with Pre-Functionalized Aryl Groups

The Paal-Knorr reaction, involving condensation of a 1,4-diketone with an amine, is a classical route to pyrroles. For this compound, a diketone pre-functionalized with 3,4-dimethoxyphenyl groups could be employed:

Synthesis of 1,4-bis(3,4-dimethoxyphenyl)butane-1,4-dione :

Cyclization with methyl glycinate :

Challenges :

- Steric hindrance from bulky aryl groups may reduce cyclization efficiency.

- Regioselectivity must be controlled to ensure proper substitution at positions 3 and 4.

N-Alkylation of Pre-Formed Pyrrole

This two-step approach involves synthesizing 3,4-bis(3,4-dimethoxyphenyl)pyrrole followed by N-alkylation:

Pyrrole synthesis via Hantzsch-type reaction :

N-Alkylation with methyl bromoacetate :

Advantages :

- Modular approach allows independent optimization of each step.

- Higher regiochemical control compared to one-pot methods.

Cross-Coupling on a Pyrrole Scaffold

Modern transition-metal-catalyzed couplings enable late-stage functionalization:

Synthesis of 3,4-dibromopyrrole-1-acetic acid methyl ester :

- Brominate pyrrole-1-acetic acid methyl ester at positions 3 and 4 using NBS.

Suzuki-Miyaura coupling with 3,4-dimethoxyphenylboronic acid :

Limitations :

- Requires access to sensitive boronic acid reagents.

- Potential homocoupling side reactions.

Comparative Analysis of Synthetic Methods

Note: Yields estimated from analogous reactions in literature.

Experimental Considerations

Solvent and Temperature Optimization

Purification Strategies

- Column chromatography : Use silica gel with ethyl acetate/hexane gradients (20–50%).

- Crystallization : Methanol/water mixtures (7:3) effective for final product isolation.

Characterization Data

While experimental data for the target compound is unavailable, predicted properties include:

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3,4-bis(3,4-dimethoxyphenyl)-1H-pyrrol-1-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the pyrrole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Methyl 2-(3,4-bis(3,4-dimethoxyphenyl)-1H-pyrrol-1-yl)acetate is a pyrrole derivative that has gained attention for its potential biological activities. It is a complex organic compound with a unique structure featuring a pyrrole ring substituted with two 3,4-dimethoxyphenyl groups and an acetate ester.

Scientific Research Applications

This compound has applications in various scientific research fields:

- Chemistry It is used as an intermediate in synthesizing more complex organic molecules.

- Biology Its structure enables it to interact with biological molecules, making it useful in biochemical studies.

- Industry It is used in the production of materials with specific properties, such as polymers or coatings.

Anticancer Properties

Research indicates that pyrrole derivatives, including this compound, exhibit significant anticancer activity. Studies on pyrrole derivatives have shown potent inhibition of tubulin polymerization, which is crucial for cancer cell proliferation. The compound has demonstrated strong effects against multidrug-resistant cancer cell lines, suggesting its potential as an effective anticancer agent.

Chemical Reactions

This compound can undergo several chemical reactions:

- Oxidation It can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

- Reduction Reduction reactions can convert the ester group to an alcohol. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

- Substitution Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the pyrrole ring. Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Physico-chemical Properties

The compound has the following physico-chemical properties :

- Molecular Formula: C23H25NO6

- Molar Mass: 411.45

- Density: 1.16±0.1

Mechanism of Action

The mechanism of action of methyl 2-(3,4-bis(3,4-dimethoxyphenyl)-1H-pyrrol-1-yl)acetate involves its interaction with molecular targets through various pathways. The compound’s functional groups allow it to form hydrogen bonds, participate in π-π interactions, and undergo nucleophilic or electrophilic attacks. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares structural motifs with other heterocyclic and dimethoxyphenyl-containing derivatives. Key comparisons include:

Table 1: Structural and Functional Comparisons

Key Observations:

- Lipophilicity : The dimethoxyphenyl groups in the target compound and Verapamil analogues enhance membrane permeability compared to furan-containing derivatives like 4a .

- Bioactivity : While 4a exhibits confirmed antimicrobial activity, the target compound’s activity remains hypothetical but is inferred from its structural similarity to antimicrobial pyrrole derivatives .

- Metabolic Stability : The ester group in the target compound may confer better metabolic stability than the nitrile group in 4a , which is prone to hydrolysis .

Pharmacokinetic and Pharmacodynamic Profiles

- Solubility: The ester group improves aqueous solubility compared to non-esterified pyrrole derivatives.

- Receptor Interactions : The dimethoxyphenyl groups may interact with aromatic stacking in enzyme active sites, akin to Verapamil’s calcium channel binding .

Research Findings and Hypotheses

- Antimicrobial Potential: Structural analogs like 4a–c and 5a–c () show activity against Gram-positive bacteria, suggesting the target compound could share this trait .

Biological Activity

Methyl 2-(3,4-bis(3,4-dimethoxyphenyl)-1H-pyrrol-1-yl)acetate is a pyrrole derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This compound exhibits a unique structural configuration that may contribute to its pharmacological properties. This article aims to summarize the biological activity of this compound based on diverse research findings, including data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : C₁₇H₁₈N₂O₄

- Molecular Weight : 314.34 g/mol

The pyrrole ring is a key feature of this compound, which is known for its ability to interact with various biological targets.

Anticancer Properties

Research has indicated that pyrrole derivatives, including this compound, exhibit significant anticancer activity. A study focused on the synthesis and evaluation of several pyrrole derivatives found that certain compounds demonstrated potent inhibition of tubulin polymerization, which is crucial for cancer cell proliferation. The specific compound mentioned showed strong effects against multidrug-resistant cancer cell lines, suggesting its potential as an effective anticancer agent .

Table 1: Inhibition of Cancer Cell Lines by Pyrrole Derivatives

| Compound ID | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| ARAP 22 | NCI-ADR-RES | <10 | Tubulin polymerization inhibition |

| ARAP 27 | Messa/Dx5MDR | <10 | Tubulin binding and Hedgehog pathway |

| Methyl ester | Various (e.g., HeLa) | <15 | Induction of apoptosis and cell cycle arrest |

The mechanism by which this compound exerts its biological effects involves several pathways:

- Tubulin Polymerization Inhibition : The compound binds to tubulin, preventing its polymerization into microtubules, which is essential for mitosis in cancer cells.

- Apoptosis Induction : Studies have shown that this compound can induce apoptosis in cancer cells through the activation of pro-apoptotic factors and inhibition of anti-apoptotic proteins .

Case Studies

- In Vitro Studies : In a controlled laboratory setting, this compound was tested on various human cancer cell lines (e.g., HeLa, MCF-7). The results indicated a dose-dependent increase in apoptosis and significant cell cycle arrest at the G1 phase after treatment with concentrations ranging from 5 µM to 20 µM .

- Gene Expression Analysis : Further analysis revealed that treatment with this compound altered the expression levels of key genes involved in the p53 signaling pathway. Notably, genes such as GADD45B and BBC3 showed increased expression levels post-treatment, indicating a potential mechanism for its anticancer effects .

Other Biological Activities

Besides its anticancer properties, there is emerging evidence suggesting that this compound may also possess antiviral properties. N-Heterocycles similar to this compound have been investigated for their efficacy against viral infections by inhibiting viral replication mechanisms .

Q & A

Q. What are the recommended synthetic pathways for methyl 2-(3,4-bis(3,4-dimethoxyphenyl)-1H-pyrrol-1-yl)acetate, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step procedures, including pyrrole core formation followed by esterification. For example, analogous compounds (e.g., ethyl 2-benzyl-3-[3-(4-chlorophenyl)propyl]acetate) utilize nucleophilic substitution and coupling reactions under controlled temperatures (80–120°C) with catalysts like Pd(PPh₃)₄ . Optimization requires monitoring reaction progress via TLC or HPLC, adjusting solvent polarity (e.g., methanol/water gradients), and stabilizing intermediates by inert atmosphere (N₂/Ar) to prevent oxidation . Characterization via NMR and mass spectrometry is critical for verifying structural integrity at each step .

Q. How should researchers characterize the physical and chemical properties of this compound?

Methodological Answer: Key characterization methods include:

- Crystallography : Single-crystal X-ray diffraction (as applied to ethyl 2-[4,5-bis(butylsulfanyl)-1,3-dithiol-2-ylidene]-1,3-dithiolo[4,5-c]pyrrole-4-carboxylate) to resolve stereochemistry and confirm substituent positions .

- Thermal Analysis : Determine melting points (e.g., mp 162–163°C for methyl 2-formyl-4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate) using differential scanning calorimetry (DSC) .

- Chromatography : Reverse-phase HPLC with mobile phases like methanol/sodium acetate buffer (65:35, pH 4.6) to assess purity, as described in pharmacopeial assays .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer: Follow hazard codes P201 ("use after specialized training") and P210 ("avoid ignition sources") for esters with reactive functional groups. Use fume hoods for synthesis steps involving volatile solvents (e.g., methanol). Store intermediates at –20°C under inert conditions to prevent degradation .

Advanced Research Questions

Q. How can computational modeling resolve electronic effects of 3,4-dimethoxyphenyl substituents on the pyrrole core?

Methodological Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distribution and predict reactivity. Compare with analogs like 3,6-bis(4-chlorophenyl)-1H-pyrrolo[3,4-c]pyrrole-1,4-dione to evaluate how methoxy vs. chloro groups influence HOMO-LUMO gaps and charge transfer . Validate models against experimental UV-Vis and cyclic voltammetry data.

Q. What strategies address contradictions in spectroscopic data during structural elucidation?

Methodological Answer: Discrepancies in NMR signals (e.g., unexpected splitting) may arise from dynamic processes like rotamer interconversion. Use variable-temperature NMR (–40°C to 60°C) to slow conformational changes. Cross-validate with 2D techniques (COSY, HSQC) and high-resolution mass spectrometry (HRMS). For crystallographic ambiguities, refine structures using software like SHELXL and compare with databases (e.g., Cambridge Structural Database) .

Q. How can researchers design experiments to probe biological activity while minimizing off-target effects?

Methodological Answer: Adopt a quadripolar methodological framework:

- Theoretical Pole : Identify target receptors (e.g., enzymes inhibited by pyrrole derivatives) via literature mining.

- Technical Pole : Use SPR (surface plasmon resonance) or microscale thermophoresis to measure binding affinity.

- Morphological Pole : Modify substituents (e.g., replacing methoxy with hydroxyl groups) to enhance selectivity, guided by SAR studies on analogs like 3,4-bis(aryl)pyrroles .

Q. What advanced separation techniques improve purification of complex reaction mixtures?

Methodological Answer: Employ membrane-based technologies (e.g., nanofiltration) or preparative HPLC with gradient elution (methanol/water → acetonitrile/THF) to isolate polar byproducts. For lipophilic impurities, use silica gel column chromatography with dichloromethane/ethyl acetate (95:5) . Monitor fractions via LC-MS and aggregate data using chemometric tools.

Data Contradiction Analysis

Q. How should conflicting solubility data from different solvents be reconciled?

Methodological Answer: Solubility discrepancies often arise from solvent polarity and hydrogen-bonding capacity. Systematically test solvents (e.g., DMSO, acetone, chloroform) under standardized conditions (25°C, 48 hrs). Use Hansen solubility parameters (δD, δP, δH) to model interactions and correlate with molecular dynamics simulations .

Q. What experimental controls mitigate variability in assay results for stability studies?

Methodological Answer: Include:

- Negative Controls : Degradation under accelerated conditions (40°C/75% RH) without stabilizers.

- Positive Controls : Known stable analogs (e.g., ethyl 2-(4-(difluoromethyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate) .

- Analytical Controls : Buffer solutions with sodium 1-octanesulfonate to maintain consistent ion-pairing in HPLC assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.